Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules
Mechanism of Action
Target of Action
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, also known as Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate, is a derivative of aminopyrimidine . Aminopyrimidines are known to be precursors to fused pyrimidines, which are common in nature and have a wide spectrum of biological activity . They are components of many biologically active compounds, making them important pharmacophores for the development of new drugs .
Mode of Action
It’s known that aminopyrimidines, to which this compound is related, are involved in hetero-annulation reactions . These reactions are a method for the synthesis of fused pyrimidines, particularly those containing reactive vicinally located functional groups .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidopyrimidines, which are used as protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are targets for therapeutic intervention in various diseases. The compound undergoes an excited state intramolecular proton transfer (ESIPT) process, which is found to be responsible for its large Stokes shifted ESIPT emission .
Result of Action
The result of the compound’s action is the synthesis of pyrimidopyrimidines, which are used as protein kinase inhibitors . This can have a significant impact on cell signaling pathways, potentially leading to therapeutic effects in various diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polarity and hydrogen bonding ability of solvents can affect the compound’s ESIPT process . .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with topoisomerase I, an enzyme involved in DNA replication and transcription. The compound acts as an inhibitor of topoisomerase I, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, which ultimately leads to DNA damage and inhibition of cell proliferation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting the mitochondrial membrane potential and activating caspases, which are proteases involved in the execution of apoptosis. This leads to the fragmentation of DNA and the eventual death of the cancer cells .
The compound also influences cell signaling pathways, particularly the phosphatidylinositol 3-kinase/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can suppress cell growth and induce apoptosis . Furthermore, the compound has been shown to affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. The compound binds to the active site of topoisomerase I, forming a stable complex with the enzyme and DNA. This binding prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death .
In addition to its interaction with topoisomerase I, this compound inhibits the activity of phosphatidylinositol 3-kinase by binding to its catalytic subunit. This inhibition disrupts the downstream signaling of the phosphatidylinositol 3-kinase/Akt pathway, leading to reduced cell survival and increased apoptosis . The compound also modulates the activity of transcription factors, resulting in changes in gene expression that contribute to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. This degradation can lead to a reduction in its biological activity and efficacy .
Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in cancer cells. Continuous exposure to this compound can lead to the accumulation of DNA damage and the eventual death of cancer cells . The compound’s stability and activity may decrease over time, necessitating the use of fresh preparations for prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity. Beyond this threshold, increasing the dose does not necessarily lead to a proportional increase in efficacy and may instead result in adverse effects . Therefore, careful dose optimization is essential for maximizing the therapeutic benefits of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions catalyzed by cytochrome P450 enzymes . These reactions result in the formation of metabolites that are more water-soluble and can be excreted in the urine .
The compound’s metabolism can affect its biological activity and efficacy. For example, the formation of inactive metabolites can reduce the compound’s potency, while the generation of reactive intermediates can contribute to its toxicity . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells .
The localization and accumulation of this compound can influence its biological activity. For instance, the compound’s accumulation in the nucleus can enhance its interaction with topoisomerase I and increase its efficacy as an anticancer agent . Conversely, its distribution to non-target tissues can contribute to off-target effects and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . This localization is facilitated by its ability to diffuse across the nuclear membrane and its affinity for DNA .
In addition to its nuclear localization, this compound can also be found in the cytoplasm, where it interacts with other enzymes and proteins . The compound’s subcellular distribution can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-2-(methylsulfanyl)thiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated or acylated thiazole derivatives
Scientific Research Applications
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-methylthiazole-5-carboxylate
- 2-amino-4-methylthiazole-5-carboxylate
- Methyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both an amino group and a methylsulfanyl group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNAJKLESILZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346055 | |
Record name | Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729792 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60093-05-2 | |
Record name | Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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